molecular formula C23H23IN2S B12070597 (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 2642-25-3

(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

Cat. No.: B12070597
CAS No.: 2642-25-3
M. Wt: 486.4 g/mol
InChI Key: ZWIKBMUTEGLNPC-UHFFFAOYSA-M
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The benzothiazole core consists of a benzene ring fused with a thiazole ring.
    • The ethyl group (C2H5) is attached to the benzothiazole ring.
    • The quinolinium moiety (1-ethylquinolin-1-ium-4-yl) is connected via a double bond.
    • The iodide ion (I-) serves as the counterion.
  • Overall, this compound exhibits interesting properties due to its intricate arrangement of functional groups.
  • Preparation Methods

    • Synthetic routes for this compound may involve several steps, but I’ll highlight key strategies:
    • Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative processes can modify the functional groups.

        Reduction: Reduction reactions may alter the double bonds or other functional groups.

        Substitution: Substituents can be replaced by other groups.

    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).

      Targets: Investigate binding to receptors, enzymes, or transporters.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., fused benzothiazole-quinolinium structure).

      Similar Compounds: Explore related molecules (e.g., other benzothiazoles, quinolinium derivatives).

    Properties

    CAS No.

    2642-25-3

    Molecular Formula

    C23H23IN2S

    Molecular Weight

    486.4 g/mol

    IUPAC Name

    (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

    InChI

    InChI=1S/C23H23N2S.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

    InChI Key

    ZWIKBMUTEGLNPC-UHFFFAOYSA-M

    Isomeric SMILES

    CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]

    Canonical SMILES

    CCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

    Origin of Product

    United States

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